Methyl 4-deoxy-a-D-glucopyranoside
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Overview
Description
Methyl 4-deoxy-α-D-glucopyranoside is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification results in a compound with unique properties compared to its parent molecule, glucose. It is often used in biochemical research due to its structural similarity to glucose but with altered reactivity.
Mechanism of Action
Target of Action
Methyl 4-deoxy-a-D-glucopyranoside, also known as alpha-D-xylo-Hexopyranoside, methyl 4-deoxy-, is a compound that has been shown to stimulate gustatory receptors, specifically those responsible for sweet taste in mammalian biochemical studies . It is also an intermediate for the synthesis of 4-Deoxy-D-glucose .
Mode of Action
This interaction likely involves the binding of the compound to these receptors, triggering a series of biochemical reactions that result in the perception of sweetness .
Biochemical Pathways
This compound is involved in the synthesis of diverse glycosides and glycosidic linkages, thereby facilitating groundbreaking research on metabolic pathways . .
Pharmacokinetics
It is known that the compound is rapidly absorbed into the blood and cleared from the intestine within 15 minutes This suggests that the compound has good bioavailability
Result of Action
The primary result of this compound’s action is the stimulation of gustatory receptors, leading to the perception of sweetness . This compound has also been shown to have potential in antimicrobial and antiviral activities, facilitating the development of antiviral medications .
Biochemical Analysis
Biochemical Properties
Methyl 4-deoxy-a-D-glucopyranoside interacts with various enzymes and proteins. It has been shown to stimulate gustatory receptors, which are proteins that detect taste in mammalian biochemical studies . The nature of these interactions is likely due to the structural similarity of this compound to glucose, allowing it to bind to these receptors.
Cellular Effects
It has been suggested that it may influence cell function by interacting with glucose transporters, such as sodium-glucose cotransporter 2 (SGLT2), which are involved in glucose uptake .
Molecular Mechanism
It is known to be a substrate for sodium-glucose transporters (SGLTs), specifically SGLT2 . This suggests that it may exert its effects at the molecular level by binding to these transporters and influencing glucose uptake.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via glucose transporters, such as SGLT2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-deoxy-α-D-glucopyranoside typically involves the selective reduction of the hydroxyl group at the fourth carbon of methyl α-D-glucopyranoside. This can be achieved through various chemical reduction methods, such as using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production of Methyl 4-deoxy-α-D-glucopyranoside may involve enzymatic methods, where specific enzymes catalyze the reduction of the hydroxyl group. This approach can offer higher selectivity and yield compared to purely chemical methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-deoxy-α-D-glucopyranoside can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully deoxygenated derivatives.
Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully deoxygenated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Methyl 4-deoxy-α-D-glucopyranoside has various applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and reactivity.
Biology: Employed in studies of carbohydrate metabolism and enzyme specificity.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-glucopyranoside: The parent compound with a hydroxyl group at the fourth carbon.
Methyl β-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.
Methyl α-D-mannopyranoside: A similar compound with a different configuration at the second carbon.
Uniqueness
Methyl 4-deoxy-α-D-glucopyranoside is unique due to the absence of the hydroxyl group at the fourth carbon, which significantly alters its chemical reactivity and biological interactions compared to its parent and similar compounds. This makes it a valuable tool in studying the effects of specific structural modifications on carbohydrate function and reactivity.
Properties
IUPAC Name |
(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNZRNVPEASSLV-YTLHQDLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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